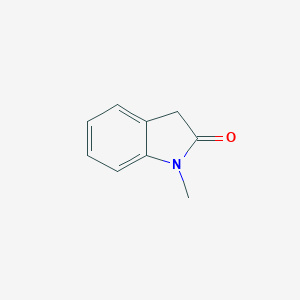

1-Methyl-2-indolinone

Description

Properties

IUPAC Name |

1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQUAQMIGSMNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209850 | |

| Record name | 2-Indolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-70-1 | |

| Record name | 1-Methyl-1,3-dihydroindol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyloxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-indolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Indolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLOXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKN6HNS2AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Methyl-2-indolinone from 2-indolinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-2-indolinone from 2-indolinone, a crucial transformation in the development of various therapeutic agents. This compound and its derivatives are pivotal scaffolds in medicinal chemistry, serving as building blocks for anticancer, antimalarial, and anti-inflammatory drugs.[1][2] This document details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

2-Indolinone, also known as oxindole, is a bicyclic aromatic heterocyclic organic compound that forms the core structure of many biologically active molecules.[2] The methylation of the nitrogen atom at position 1 of the 2-indolinone ring to yield this compound is a fundamental step in the synthesis of numerous pharmaceutical compounds.[1] These derivatives have shown efficacy as inhibitors of various kinases, including Nek2 kinase, and are being investigated as potential treatments for multiple sclerosis and HIV.[1] The choice of synthetic route for this N-methylation can significantly impact yield, purity, and scalability, making a thorough understanding of the available methods essential for drug development professionals.

Reaction Mechanism and Synthesis Pathways

The N-methylation of 2-indolinone typically proceeds via a nucleophilic substitution reaction. The nitrogen atom of the lactam in 2-indolinone acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent. The reaction is generally facilitated by a base, which deprotonates the nitrogen, increasing its nucleophilicity.

Commonly employed methylating agents include dimethyl sulfate, methyl iodide, and dimethyl carbonate. Each presents distinct advantages and disadvantages concerning reactivity, toxicity, and environmental impact.

A generalized reaction mechanism is depicted below:

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different methylating agents.

Method 1: N-methylation using Dimethyl Sulfate

This protocol is a robust and widely used method for the synthesis of this compound.

Experimental Workflow:

Procedure:

-

A solution of sodium hydroxide is prepared in water.

-

2-Indolinone (1.0 eq.) is added to the basic solution.[1]

-

The reaction mixture is heated to 40°C.[1]

-

Dimethyl sulfate (1.5 eq.) is added dropwise, with the temperature maintained below 53°C due to the exothermic nature of the reaction.[1]

-

After the initial addition, the mixture is heated to 100°C for 15 minutes.[1]

-

The reaction is then cooled to 60°C, and a second portion of dimethyl sulfate (0.425 eq.) is added.[1]

-

The mixture is heated again to 100°C for 15 minutes.[1]

-

After cooling to 50°C, the pH is adjusted to approximately 7 with concentrated hydrochloric acid.[1]

-

The solution is seeded with a crystal of this compound and left to crystallize at room temperature overnight.[1]

-

The solid product is collected by filtration, washed four times with water, and dried under vacuum at 40°C.[1]

Method 2: N-methylation using Dimethyl Carbonate (A Greener Alternative)

Dimethyl carbonate (DMC) is a more environmentally friendly and less toxic methylating agent compared to dimethyl sulfate and methyl iodide.[3]

Procedure:

-

Indole (or 2-indolinone) is mixed with potassium carbonate in a solvent such as N,N-dimethylformamide (DMF).[3][4]

-

The reaction mixture is heated to reflux (around 130°C) for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the mixture is cooled, and ice-cold water is added to precipitate the product.[3]

-

The product can be isolated by filtration or extraction with a suitable organic solvent like tert-butyl methyl ether (TBME).[3]

-

The isolated product is then washed and dried.

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and related N-methylated indoles using different methods.

| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity/Notes | Reference |

| Dimethyl Sulfate | NaOH | Water | 40-100 | 30 min | 67 | Pink solid, mp 84-86°C | [1] |

| Dimethyl Carbonate | K₂CO₃ | DMF | ~130 (reflux) | 7 h | 96.5 | For 1-methylindole, light-yellow oil | [3] |

| Methyl Iodide | NaNH₂ | Liquid NH₃/Ether | - | 15 min after addition | 85-95 | For 1-methylindole, colorless oil | [5] |

Conclusion

The synthesis of this compound from 2-indolinone can be achieved through various N-methylation protocols. The classical method using dimethyl sulfate provides a moderate yield and is well-established.[1] For a more sustainable and less hazardous approach, dimethyl carbonate offers an excellent alternative with high yields, particularly for indole derivatives.[3] The choice of method will depend on the specific requirements of the research or development project, including scalability, cost, and environmental, health, and safety (EHS) considerations. This guide provides the necessary technical details to enable researchers to select and implement the most appropriate synthetic strategy for their needs.

References

- 1. This compound | 61-70-1 [chemicalbook.com]

- 2. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 1-Methyl-2-indolinone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 1-Methyl-2-indolinone. This compound serves as a key building block in the synthesis of various biologically active molecules and is of significant interest to researchers in medicinal chemistry and drug development.

Chemical Properties and Structure

This compound, also known as N-methyloxindole, is a bicyclic aromatic compound. Its core structure consists of a benzene ring fused to a five-membered nitrogen-containing ring with a methyl group at the nitrogen atom and a carbonyl group at the second position of the five-membered ring.

Tabulated Chemical Data

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| CAS Number | 61-70-1 | [1] |

| IUPAC Name | 1-methylindolin-2-one | [1] |

| Synonyms | N-Methyloxindole, 1-Methyl-1,3-dihydro-2H-indol-2-one, N-Methyl-2-indolinone | [1] |

| Appearance | White to pink or light-yellow solid | [1] |

| Melting Point | 85-88 °C | [1] |

| Boiling Point | 110-120 °C at 1 Torr | [1] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate and methanol. | [1] |

| SMILES | CN1C(=O)Cc2ccccc21 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the N-methylation of 2-indolinone (oxindole).

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Indolinone (Oxindole)

-

Dimethyl sulfate

-

50% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Water

-

Heptane

-

Ethyl acetate

Equipment:

-

5 L four-necked flask

-

Mechanical stirrer

-

Condenser

-

Nitrogen inlet

-

Syringe

-

Heating mantle

-

Filtration apparatus

-

Vacuum oven

-

Thin-layer chromatography (TLC) plate and chamber

Procedure:

-

To a 5 L four-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2 L of water and 201.6 g (2.52 mol) of 50% sodium hydroxide solution.

-

Add 150 g (1.12 mol) of 2-indolone to the flask.

-

Heat the reaction mixture to 40 °C with stirring.

-

Slowly add 159 mL (1.68 mol) of dimethyl sulfate dropwise via a syringe. The reaction is exothermic, and the temperature may rise to around 53 °C.

-

After the addition is complete, heat the mixture to 100 °C and maintain for 15 minutes.

-

Cool the mixture to 60 °C and add a second portion of 45 mL (0.476 mol) of dimethyl sulfate.

-

Heat the reaction mixture again to 100 °C and maintain for 15 minutes.

-

Monitor the reaction progress by TLC using a 1:1 mixture of heptane and ethyl acetate as the eluent to confirm the completion of the methylation.

-

Cool the reaction mixture to 50 °C and adjust the pH to approximately 7 with concentrated hydrochloric acid.

-

If necessary, add a seed crystal of this compound to induce crystallization.

-

Cool the mixture to room temperature and allow it to stand overnight.

-

Collect the solid product by filtration.

-

Wash the collected solid four times with water.

-

Dry the product under vacuum at 40 °C overnight to yield this compound as a pink solid.

Purification and Analytical Characterization

Proper purification and characterization are crucial to ensure the identity and purity of the synthesized this compound.

Purification

While the synthesis protocol described yields a relatively pure product, further purification can be achieved by recrystallization if necessary.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Analytical Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic methods.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and chemical environment of the protons.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Typical parameters include a standard single-pulse experiment with 16 to 64 scans and a relaxation delay of 1-2 seconds.

-

Expected Signals: The spectrum will show characteristic signals for the aromatic protons, the methylene protons of the indolinone ring, and the methyl protons.

-

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: The spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

-

3.2.2. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Analysis: Analyze the sample using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (147.17 m/z).

-

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid using a KBr pellet or as a thin film.

-

Analysis: The FTIR spectrum will show characteristic absorption bands for the C=O stretch of the amide, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring.

-

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the indolin-2-one scaffold is a "privileged structure" in medicinal chemistry. Many of its derivatives are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

A prominent target for indolinone-based drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis.

Representative Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the general mechanism of action for many indolinone derivatives that target the VEGFR-2 signaling pathway.

Caption: General mechanism of VEGFR-2 signaling and its inhibition.

This pathway highlights how the binding of VEGF to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that ultimately promote cell proliferation, migration, and survival, leading to angiogenesis. Indolinone derivatives often act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the downstream signaling cascade.

Conclusion

This compound is a valuable chemical entity with well-defined properties and synthetic routes. Its structural core is of paramount importance in the development of targeted therapies, particularly in the field of oncology. This guide provides essential technical information to aid researchers and scientists in the synthesis, purification, and characterization of this compound and in understanding its relevance in the broader context of drug discovery.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Methyl-2-indolinone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methyl-2-indolinone (also known as 1-Methyl-2-oxindole), a key heterocyclic scaffold in medicinal chemistry. Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is presented. This document includes a consolidated summary of spectral data, detailed experimental protocols for each analytical technique, and a logical workflow for the structural elucidation of similar organic compounds.

Introduction

This compound is a derivative of oxindole, a bicyclic aromatic compound featuring a fused benzene and pyrrolidinone ring system. The oxindole core is a privileged structure found in numerous natural products and pharmacologically active molecules. The methylation at the N-1 position significantly influences its chemical properties and biological activity. Accurate structural confirmation and purity assessment are critical in the synthesis and development of drug candidates based on this scaffold. This guide details the application of fundamental spectroscopic techniques—NMR, IR, and MS—to provide an unambiguous characterization of this compound.

Spectroscopic Data Summary

The structural identity of this compound (C₉H₉NO, Molecular Weight: 147.17 g/mol ) is confirmed by the following spectroscopic data.[1] All quantitative data are summarized in the table below for clarity and comparative purposes.

| Spectroscopic Technique | Parameter | Observed Value | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 7.27 - 7.21 ppm | (m, 2H, H-5, H-6) |

| 7.04 ppm | (d, J=7.6 Hz, 1H, H-4) | ||

| 6.89 ppm | (d, J=7.8 Hz, 1H, H-7) | ||

| 3.49 ppm | (s, 2H, H-3) | ||

| 3.20 ppm | (s, 3H, N-CH₃) | ||

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | 175.3 ppm | C-2 (C=O) |

| 144.5 ppm | C-7a | ||

| 128.1 ppm | C-5 | ||

| 125.1 ppm | C-3a | ||

| 124.5 ppm | C-6 | ||

| 122.3 ppm | C-4 | ||

| 108.3 ppm | C-7 | ||

| 35.9 ppm | C-3 (-CH₂-) | ||

| 26.3 ppm | N-CH₃ | ||

| Infrared (IR) (KBr Pellet) | Wavenumber (cm⁻¹) | 3050 - 2950 cm⁻¹ | C-H Stretch (Aromatic & Aliphatic) |

| 1711 cm⁻¹ | C=O Stretch (Amide) | ||

| 1612 cm⁻¹ | C=C Stretch (Aromatic) | ||

| 1493 cm⁻¹ | C=C Stretch (Aromatic) | ||

| 1348 cm⁻¹ | C-N Stretch | ||

| 748 cm⁻¹ | C-H Bend (ortho-disubstituted aromatic) | ||

| Mass Spec. (MS) (EI, 70 eV) | Mass-to-Charge (m/z) | 147 | [M]⁺ (Molecular Ion) |

| 118 | [M-CO]⁺ | ||

| 91 | [C₇H₇]⁺ | ||

| 65 | [C₅H₅]⁺ |

Data sourced from the Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standard for the analysis of solid, soluble organic compounds.

-

Sample Preparation : Approximately 5-10 mg of solid this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak (δ 7.26 ppm for CDCl₃).

-

Instrument Setup : The NMR tube is placed in the spectrometer. The instrument is instructed to lock onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by shimming, a process that adjusts electrical currents in coils to maximize field uniformity across the sample. The probe is then tuned to the specific frequencies for ¹H and ¹³C nuclei to ensure maximum signal receptivity.

-

¹H NMR Acquisition : A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, significantly more scans (e.g., 128 to 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a high-quality spectrum.

-

Sample Preparation (KBr Pellet Method) : A small amount of this compound (~1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed under high pressure (several tons) in a die to form a thin, transparent pellet.

-

Data Acquisition : A background spectrum of the empty sample holder is first collected. The KBr pellet is then placed in the sample holder within the FT-IR spectrometer. The sample is scanned over the mid-infrared range (typically 4000 to 400 cm⁻¹). The instrument software automatically subtracts the background and presents the data as a plot of transmittance versus wavenumber (cm⁻¹).

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile and thermally stable compounds like this compound. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, where it is vaporized and separated from any impurities.

-

Ionization (Electron Ionization - EI) : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded by a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion ([M]⁺).

-

Mass Analysis : The molecular ion and any fragment ions formed by its decomposition are accelerated by an electric field into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a synthesized organic compound like this compound.

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to 1-Methyl-2-indolinone (CAS 61-70-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-indolinone, also known as N-methyloxindole, is a heterocyclic organic compound belonging to the indolinone class.[1] The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[2][3] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis and purification, spectroscopic data, and its significant role as a versatile building block in the development of novel therapeutic agents. The document details experimental protocols for assays relevant to its biological activity and explores the key signaling pathways potentially modulated by this class of compounds.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[4] It is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water.[4] The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring with a carbonyl group at the second position and a methyl group attached to the nitrogen atom.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 61-70-1 | [5] |

| Molecular Formula | C₉H₉NO | [5] |

| Molecular Weight | 147.17 g/mol | [5] |

| Melting Point | 85-88 °C | [6] |

| Boiling Point | 110-120 °C | [7] |

| Appearance | White to off-white solid | [4] |

| InChI Key | RSQUAQMIGSMNNE-UHFFFAOYSA-N | [8] |

| SMILES | CN1C(=O)Cc2ccccc12 | [6] |

Synthesis and Purification

A common laboratory-scale synthesis of this compound involves the N-methylation of 2-indolinone (oxindole).

Experimental Protocol: Synthesis of this compound

Materials:

-

2-indolinone (oxindole)

-

Dimethyl sulfate

-

50% Sodium hydroxide solution

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add water and a 50% sodium hydroxide solution.

-

Add 2-indolinone to the stirred solution.

-

Heat the reaction mixture to 40 °C.

-

Slowly add dimethyl sulfate dropwise. The reaction is exothermic, and the temperature may rise.

-

After the addition is complete, heat the mixture to 100 °C and maintain for 15 minutes.

-

Cool the reaction mixture to 50 °C.

-

Adjust the pH to approximately 7 with concentrated hydrochloric acid.

-

Cool the mixture to room temperature and allow it to stand overnight to facilitate crystallization.

-

Collect the solid product by filtration.

-

Wash the solid with water multiple times.

-

Dry the product under vacuum at 40 °C overnight to yield this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product with a melting point of 84-86 °C.[9]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | Data not fully available in the search results. Typical shifts for the methyl group would be around 3.2 ppm, with aromatic protons appearing between 6.8 and 7.3 ppm. | [10][11] |

| ¹³C NMR | Data not fully available in the search results. The carbonyl carbon would be expected around 175 ppm. | [1][8] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 147. Key fragmentation patterns would involve the loss of CO (m/z = 119) and subsequent rearrangements. | [4][6] |

| Infrared (IR) Spectroscopy | Strong C=O stretch around 1700-1720 cm⁻¹, C-N stretch around 1350 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹. | [7][12][13] |

Biological Activities and Applications in Drug Development

This compound serves as a crucial starting material and structural motif in the synthesis of a wide array of compounds with significant biological activities. The indolinone core is particularly prominent in the design of kinase inhibitors.[2]

Key Therapeutic Areas:

-

Anticancer Agents: The 2-indolinone scaffold is a cornerstone in the development of tyrosine kinase inhibitors (TKIs) that target signaling pathways crucial for tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[3][14]

-

Antimalarial and Antiviral Agents: Derivatives have shown potential as antimalarial agents and as inhibitors of HIV-1 integrase.[9]

-

Neuroprotective and Anti-inflammatory Agents: The core structure has been explored for its potential in treating neurodegenerative diseases and inflammatory conditions.[4]

Experimental Protocols: In Vitro Kinase Assays

Given the prevalence of the indolinone scaffold in kinase inhibitors, a common experimental procedure to evaluate the biological activity of its derivatives is an in vitro kinase assay. The following is a generalized protocol for a luminescence-based VEGFR-2 kinase assay, a key target for many indolinone-based anticancer agents.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

Principle: This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and conversely, a higher luminescence signal suggests inhibition of the kinase.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

Kinase Buffer (e.g., 5x Kinase Buffer 1)

-

ATP solution (e.g., 500 µM)

-

Tyrosine Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)

-

This compound or its derivatives (dissolved in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Plate Setup:

-

Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the substrate.

-

Add the Master Mix to all wells of a white 96-well plate.

-

Add the diluted test compound to the "Test Inhibitor" wells.

-

Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

-

-

Kinase Reaction:

-

Dilute the VEGFR-2 enzyme in 1x Kinase Buffer.

-

Initiate the reaction by adding the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of 1x Kinase Buffer to the "Blank" wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent or a similar reagent.

-

Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

-

Incubate at room temperature for 10-15 minutes to stabilize the signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the "Blank" values from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Mechanism of Action

While specific signaling pathway studies for this compound are not extensively documented, the broader class of 2-indolinone derivatives are well-known inhibitors of several key signaling pathways implicated in cancer and other diseases. It is hypothesized that this compound and its derivatives may exert their biological effects through the modulation of these pathways.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[10] Many 2-indolinone derivatives function as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain, thereby blocking downstream signaling.

Caption: VEGFR-2 signaling pathway and point of inhibition by indolinone derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a key therapeutic target.[15][16] Indole compounds have been shown to modulate this pathway.[15]

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and survival.[17][18] Dysregulation of this pathway is also a hallmark of cancer.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. youtube.com [youtube.com]

- 3. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 1-メチル-2-オキシインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. N-Methyloxindole | C9H9NO | CID 6096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. compoundchem.com [compoundchem.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 1-Methyl-2-indolinone (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-Methyl-2-indolinone, a compound of interest in medicinal chemistry and drug development. The information presented herein is intended to support research and development activities by providing accurate data on its melting point, boiling point, and solubility, along with a representative experimental protocol for its synthesis and characterization.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, formulation, and application in various experimental settings. A summary of its key physical properties is presented in the table below.

| Property | Value | Conditions |

| Melting Point | 85-88 °C[1][2] | lit. |

| 84-86 °C[1][3] | As synthesized | |

| Boiling Point | 110-120 °C[1][2] | 1 Torr |

| Solubility | ||

| Chloroform | Sparingly Soluble[1][2] | |

| Ethyl Acetate | Slightly Soluble[1][2] | |

| Methanol | Slightly Soluble[1][2] |

Experimental Protocol: Synthesis and Characterization of this compound

The following protocol details a common method for the synthesis of this compound, which can be used to produce the compound for research purposes. This procedure also includes the determination of the melting point of the final product as a measure of its purity.

Objective: To synthesize this compound from 2-indolone and determine its melting point.

Materials:

-

2-indolone

-

50% Sodium hydroxide solution

-

Dimethyl sulfate

-

Concentrated hydrochloric acid

-

Water

-

5 L four-necked flask

-

Mechanical stirrer

-

Condenser tube

-

Nitrogen inlet

-

Syringe

-

Heating mantle

-

TLC plates (unfolding agent: heptane/ethyl acetate, 1:1)

-

Filtration apparatus

-

Vacuum oven

-

Melting point apparatus

Procedure:

-

Reaction Setup: To a 5 L four-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2 L of water, 50% sodium hydroxide solution (2.52 mol), and 2-indolone (1.12 mol).[1][3]

-

First Methylation: Heat the reaction mixture to 40 °C. Slowly add dimethyl sulfate (1.68 mol) dropwise via a syringe. The reaction is exothermic, and the temperature will rise.[1][3]

-

Heating: After the addition of dimethyl sulfate is complete, heat the reaction mixture to 100 °C and maintain this temperature for 15 minutes.[1][3]

-

Second Methylation: Cool the mixture to 60 °C and add a second portion of dimethyl sulfate (0.476 mol). Reheat the mixture to 100 °C and maintain for another 15 minutes.[1][3]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (unfolding agent: heptane/ethyl acetate, 1:1) to confirm the completion of the methylation.[3]

-

Work-up and Isolation: Cool the reaction mixture to 50 °C and adjust the pH to approximately 7 with concentrated hydrochloric acid. After seeding with a crystal, cool the mixture to room temperature and allow it to stand overnight.[1][3]

-

Purification: Collect the solid product by filtration, wash it four times with water, and dry it under vacuum at 40 °C overnight.[1][3]

-

Characterization: Determine the melting point of the dried, pink solid product. The expected melting point is in the range of 84-86 °C.[1][3]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1-Methyl-2-indolinone and Its Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 1-Methyl-2-indolinone and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing key crystallographic data, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as an in-depth resource for understanding the solid-state properties of this important class of compounds.

Introduction

This compound, also known as N-methyloxindole, is a heterocyclic compound that forms the core scaffold of numerous biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer and anti-inflammatory properties. The spatial arrangement of atoms within the crystal lattice of these compounds is crucial as it dictates their physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug design and development. This guide explores the three-dimensional architecture of this compound derivatives, providing a foundation for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Crystal Structure Data of this compound Derivatives

Table 1: Crystallographic Data for this compound Derivatives

| Compound Name | Chemical Formula | CCDC Number | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| Methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate | C₁₂H₁₁NO₃ | 1049502 | Monoclinic | P2₁/n | 11.6814(7) | 5.6106(4) | 16.5299(11) | 90 | 108.713(2) | 90 | 1026.09(12) | 4 |

| 1-(2,6-Dichlorophenyl)indolin-2-one | C₁₄H₉Cl₂NO | 722968 | Monoclinic | P2₁/c | 8.586(2) | 13.569(3) | 10.978(2) | 90 | 108.18(3) | 90 | 1214.3(4) | 4 |

| 1-Ethyl-5-iodoindolin-2-one | C₁₀H₁₀INO | Not provided | Orthorhombic | P2₁2₁2₁ | 6.183(2) | 9.876(4) | 17.291(7) | 90 | 90 | 90 | 1055.6(7) | 4 |

Data for Methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate was obtained from reference[1]. Data for 1-(2,6-Dichlorophenyl)indolin-2-one was obtained from its CCDC entry. Data for 1-Ethyl-5-iodoindolin-2-one was obtained from references[2][3][4].

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of a representative this compound derivative and the general procedure for obtaining single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A general and widely used method involves the N-alkylation of indolin-2-one (oxindole) followed by functionalization at the C3 position. The following is a representative protocol for the synthesis of 3-substituted this compound derivatives.

Experimental Workflow for Synthesis

Detailed Protocol:

-

N-Methylation of Indolin-2-one:

-

To a solution of indolin-2-one in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add methyl iodide (CH₃I) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

-

Knoevenagel Condensation for C3-Substitution:

-

Dissolve this compound and an appropriate aldehyde or ketone in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of a base, typically piperidine or pyrrolidine.

-

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 3-substituted-1-methyl-2-indolinone derivative.

-

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for determining the crystal structure of a compound. The following protocol provides a general guideline for the crystallization of small organic molecules like this compound derivatives.

Experimental Workflow for Crystallization and Structure Determination

Detailed Protocol:

-

Crystal Growth:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or a mixture of solvents to form a nearly saturated solution. Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or a controlled cooling apparatus.

-

-

Crystal Selection and Mounting:

-

Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects under a microscope.

-

Mount the selected crystal on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.

-

-

Data Collection:

-

Mount the goniometer head on a single-crystal X-ray diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data using least-squares methods to obtain the final, accurate crystal structure.

-

Biological Signaling Pathways

Derivatives of this compound are known to interact with various biological targets, often modulating key signaling pathways implicated in diseases such as cancer. Understanding these pathways is essential for elucidating the mechanism of action of these compounds and for the development of targeted therapies. This section provides diagrams of three major signaling pathways frequently associated with the biological activity of this compound derivatives.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. Many indolinone derivatives act as inhibitors of VEGFR-2, thereby blocking tumor growth and metastasis.

References

- 1. Crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structure of 1-ethyl-5-iodoindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 1-ethyl-5-iodo-indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism and Stability of 1-Methyl-2-indolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 1-methyl-2-indolinone, focusing on their relative stability and the experimental and computational methodologies used for their study.

Introduction to this compound and Tautomerism

This compound, also known as 1-methyl-2-oxindole, is a heterocyclic compound belonging to the oxindole family. Oxindole derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The chemical reactivity and biological interactions of these molecules can be significantly influenced by tautomerism.

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the case of this compound, the relevant equilibrium is between the keto (lactam) form and the enol (lactim) form, also known as 1-methyl-2-hydroxyindole.

Figure 1: Tautomeric Equilibrium of this compound

Caption: The keto-enol tautomerism of this compound.

Tautomer Stability

For most simple monocarbonyl compounds, the keto form is thermodynamically more stable than the enol form. This general principle is expected to hold for this compound. The greater stability of the keto tautomer is primarily attributed to the higher bond energy of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C).

Factors that can influence the tautomeric equilibrium include:

-

Solvent Polarity: Polar solvents can influence the equilibrium by differentially solvating the tautomers.

-

Substitution: Electron-donating or withdrawing groups on the aromatic ring can affect the relative stability of the tautomers.

-

Intramolecular Hydrogen Bonding: While not a factor for this compound, in related unsubstituted oxindoles, intramolecular hydrogen bonding can stabilize the enol form.

Experimental Analysis of Tautomerism

The study of tautomeric equilibria typically involves a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to a final volume of 0.5-0.7 mL.

-

The choice of solvent is critical, as it can influence the position of the tautomeric equilibrium. A range of solvents with varying polarities should be used to assess this effect.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time) to allow for complete magnetization recovery.

-

Integrate the signals corresponding to unique protons or carbons of each tautomer.

-

-

Data Analysis:

-

The ratio of the integrals of signals unique to the keto and enol forms provides the molar ratio of the tautomers in solution.

-

The equilibrium constant (KT = [enol]/[keto]) can be calculated from this ratio.

-

Characteristic signals to monitor:

-

Keto form: The methylene protons (-CH₂-) at the 3-position typically appear as a singlet.

-

Enol form: The hydroxyl proton (-OH) will appear as a broad singlet, and the vinylic proton at the 3-position will also be a singlet.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing changes in the absorption spectrum that correspond to the different electronic transitions of the tautomers.

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, cyclohexane).

-

Prepare a series of dilutions to determine an optimal concentration that gives an absorbance in the range of 0.1-1.0.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

The keto and enol forms will have distinct chromophores and thus different λmax values. The keto form typically exhibits a π → π* transition associated with the benzene ring and the carbonyl group, while the enol form will have a different π-system and a distinct absorption profile.

-

-

Data Analysis:

-

By analyzing the spectra in different solvents and at different temperatures, shifts in the tautomeric equilibrium can be inferred from changes in the relative intensities of the absorption bands corresponding to each tautomer.

-

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of the different functional groups in the tautomeric forms.

Key Vibrational Frequencies:

| Tautomer | Functional Group | Characteristic Frequency (cm⁻¹) |

| Keto | C=O (lactam) | ~1710-1680 |

| Enol | O-H (hydroxyl) | ~3600-3200 (broad) |

| C=C (vinylic) | ~1650 |

Computational Chemistry Approaches

Quantum chemical calculations are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.

Methodology for Computational Analysis

-

Model Building:

-

Construct the 3D structures of both the keto (this compound) and enol (1-methyl-2-hydroxyindole) tautomers using molecular modeling software.

-

-

Geometry Optimization and Frequency Calculations:

-

Perform geometry optimizations for both tautomers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Frequency calculations should be performed to confirm that the optimized structures are true minima (no imaginary frequencies).

-

-

Energy Calculations:

-

Calculate the electronic energies and Gibbs free energies of the optimized structures. The difference in these energies provides a quantitative measure of the relative stability of the tautomers.

-

To model the effect of a solvent, a polarizable continuum model (PCM) can be employed.

-

-

Spectroscopic Prediction:

-

The computational methods can also be used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis excitation energies, which can then be compared with experimental data to aid in the assignment of spectra.

-

Logical and Experimental Workflows

The following diagrams illustrate the tautomerization mechanisms and a typical experimental workflow for their investigation.

Figure 2: Acid-Catalyzed Tautomerization Mechanism

Commercial Suppliers and Technical Guide for 1-Methyl-2-indolinone in Research

For researchers, scientists, and drug development professionals, 1-Methyl-2-indolinone serves as a crucial building block in the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of its commercial availability, key properties, and its application in the synthesis and evaluation of novel therapeutic agents and research tools.

Commercial Availability and Properties

This compound, also known as 1-Methyl-2-oxindole, is readily available from several commercial chemical suppliers. Researchers can source this compound in various purities, typically around 97%, suitable for most research and development applications. Below is a summary of its key chemical and physical properties compiled from various suppliers.

| Property | Value | Citations |

| CAS Number | 61-70-1 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][2][3] |

| Purity | ≥97% | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 85-88 °C | [1][3] |

| Synonyms | 1-Methyl-1,3-dihydroindol-2-one, 1-Methyloxindole, N-Methyloxindole | [1][4][5] |

Key Commercial Suppliers:

Applications in Research and Drug Discovery

This compound is a versatile precursor in the synthesis of compounds with diverse biological activities. Its core structure is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.

Key Research Applications:

-

Anticancer Agents: The indolin-2-one core is central to the structure of several potent kinase inhibitors targeting pathways involved in cancer progression, such as VEGFR-2 and Nek2.[6][7]

-

Strigolactone Analogues: It is used in the preparation of fluorescent analogues of strigolactones, which are plant hormones that influence parasitic weed germination and fungal branching.[1][6]

-

Antimalarial and Antiviral Agents: The scaffold has been utilized in the development of compounds with potential antimalarial and anti-HIV-1 integrase inhibitory activity.[1][6]

Experimental Protocols

This section details experimental methodologies for the synthesis and biological evaluation of compounds derived from the this compound scaffold.

Synthesis of Indolin-2-one-Based Anticancer Agents

The synthesis of indolin-2-one derivatives as potential anticancer agents often involves a condensation reaction between an oxindole precursor and an aldehyde. The following is a general procedure adapted from methodologies for synthesizing various kinase inhibitors.

General Procedure for Synthesis of 3-Substituted-1-methyl-2-indolinones:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagents: Add the desired aromatic or heterocyclic aldehyde (1.1 equivalents) to the solution. A catalytic amount of a base, such as piperidine or pyrrolidine, is often added to facilitate the condensation.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (e.g., 4-8 hours) and monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization or column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (VEGFR-2)

Derivatives of this compound are frequently evaluated for their ability to inhibit protein kinases like VEGFR-2. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Protocol for VEGFR-2 Kinase Assay:

-

Prepare Reagents:

-

Kinase Buffer: Prepare a 1x kinase buffer solution.

-

Enzyme Solution: Dilute recombinant human VEGFR-2 kinase to the desired concentration in kinase buffer.

-

Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for VEGFR-2 and ATP.

-

Test Compound: Prepare serial dilutions of the synthesized indolinone derivative in a suitable solvent (e.g., DMSO).

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase buffer, the test compound dilution, and the enzyme solution.

-

Initiate the reaction by adding the substrate/ATP mix.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

The luminescent signal is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

-

Cell Viability (MTT) Assay

To assess the cytotoxic effects of newly synthesized indolin-2-one derivatives on cancer cells, the MTT assay is a widely used colorimetric method.

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized indolin-2-one derivatives and incubate for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC₅₀ value.[5][9]

Signaling Pathways

Derivatives of this compound often target key signaling pathways implicated in cancer. The VEGFR-2 signaling pathway is a primary target for anti-angiogenic therapies.

This technical guide provides a foundational understanding for researchers utilizing this compound in their work. By leveraging the information on suppliers, chemical properties, and established experimental protocols, scientists can effectively incorporate this versatile building block into their research and drug discovery endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of formulated strigolactone analogs for Striga management in Kenyan agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. MTT (Assay protocol [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. merckmillipore.com [merckmillipore.com]

In-Depth Technical Guide: Safety and Handling of 1-Methyl-2-indolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Methyl-2-indolinone (CAS No. 61-70-1), a heterocyclic organic compound utilized in various research and development applications, including as a reactant in the synthesis of potential therapeutic agents.[1] Adherence to strict safety protocols is paramount when working with this and other laboratory chemicals to ensure personnel safety and experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is categorized as an irritant, with the potential to cause skin, eye, and respiratory system irritation.[2]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[2]

Toxicological Data

While a Registry of Toxic Effects of Chemical Substances (RTECS) number has been assigned to this compound (NM2208800), specific quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), were not available in the public domain at the time of this review.[3] The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the utmost care, assuming it to be potentially harmful if ingested, inhaled, or absorbed through the skin.

Safe Handling and Storage Protocols

Adherence to proper laboratory procedures is critical when handling this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) should be worn at all times. Gloves must be inspected before use and disposed of properly after handling the compound. |

| Skin and Body Protection | A laboratory coat or other protective clothing should be worn to prevent skin contact. |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If ventilation is inadequate, a NIOSH-approved respirator should be used. |

Handling and Storage

| Aspect | Precautionary Measure |

| Ventilation | Use only in a well-ventilated area or under a chemical fume hood. |

| Hygiene | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture ingress and contamination. |

| Incompatibilities | Keep away from strong oxidizing agents. |

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended first aid measures.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the skin and eye irritation potential of chemical substances. These protocols provide a framework for any future toxicological evaluation of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.

-

Principle: The test chemical is applied topically to the surface of the RhE tissue. The endpoint measured is cell viability, typically determined by the MTT assay, which measures the activity of mitochondrial dehydrogenases in living cells.

-

Procedure Outline:

-

Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated in culture medium.

-

Application of Test Chemical: A small amount of the test chemical is applied uniformly to the surface of the tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours).

-

Viability Assessment: The tissues are incubated with MTT solution. The resulting formazan is extracted, and the optical density is measured to determine the percentage of viable cells relative to a negative control.

-

-

Interpretation: A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.

Acute Eye Irritation/Corrosion (OECD TG 405)

This in vivo test is designed to assess the potential of a substance to cause eye irritation or corrosion. It is typically a later-stage test, preceded by a weight-of-evidence analysis and in vitro testing.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal (historically, the albino rabbit). The other eye remains untreated and serves as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.

-

Procedure Outline:

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes are examined for pre-existing defects.

-

Application of Test Substance: A specified amount of the test substance is instilled into the conjunctival sac of one eye.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.

-

-

Interpretation: The scores are used to classify the irritancy potential of the substance.

Potential Biological Activity and Affected Signaling Pathways

The indolinone scaffold is a common feature in a number of biologically active molecules, including several that are investigated as therapeutic agents. While direct evidence for this compound's interaction with specific signaling pathways is not yet established, the broader class of indolinone derivatives has been shown to modulate several key cellular signaling cascades implicated in various diseases, including cancer. Researchers working with this compound should be aware of these potential biological effects.

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

The VEGF signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels). Many indolinone-based compounds have been developed as inhibitors of VEGF receptors (VEGFRs), thereby blocking downstream signaling and inhibiting angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers. Some indole compounds have been shown to inhibit this pathway.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial during embryonic development and is also implicated in the maintenance of stem cells and the development of certain cancers. Aberrant activation of this pathway can lead to uncontrolled cell proliferation.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its irritant properties and incompletely characterized toxicological profile. Researchers, scientists, and drug development professionals must employ stringent safety measures, including the consistent use of appropriate personal protective equipment and adherence to proper handling and storage protocols. In the absence of comprehensive toxicological data, a cautious approach is warranted. The potential for this class of compounds to interact with key biological signaling pathways underscores the importance of understanding its broader pharmacological context in any research and development program. Further investigation into the specific toxicological and biological properties of this compound is recommended to fully characterize its safety profile.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 1-Methyl-2-indolinone Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 1-methyl-2-indolinone derivatives as potent kinase inhibitors. The indolin-2-one scaffold is a well-established pharmacophore in the development of targeted cancer therapies, with several approved drugs, such as Sunitinib, featuring this core structure.[1][2] These compounds typically act as competitive inhibitors at the ATP-binding site of various protein kinases, playing a crucial role in regulating cellular processes like proliferation, differentiation, and apoptosis.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4][5]

Overview of this compound Derivatives as Kinase Inhibitors

The this compound core can be chemically modified at various positions to achieve selectivity and potency against different kinase targets.[1][5] Common modifications include substitutions at the C3, C5, and N1 positions of the indolinone ring.[1] For instance, the introduction of a pyrrole moiety at the C3 position has been a successful strategy in developing inhibitors of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1] Furthermore, substitutions on the N1-position, such as methylation, have been shown to influence the anti-proliferative activity of these compounds.[6] This document will focus on the synthesis of N-methylated derivatives and their subsequent evaluation as kinase inhibitors.

Experimental Protocols

General Synthesis of this compound Derivatives

The following protocol describes a general method for the synthesis of this compound derivatives, which typically involves the condensation of an appropriate N-methylated oxindole with a substituted aldehyde.

Materials:

-

1-Methyl-2-oxindole

-

Substituted aromatic or heteroaromatic aldehyde

-

Piperidine or Pyrrolidine (as a catalyst)

-

Ethanol or other suitable solvent

-

Glacial acetic acid

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-methyl-2-oxindole (1 equivalent) and the desired substituted aldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine or pyrrolidine to the reaction mixture.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Relationship of the Synthesis Process

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a specific kinase (e.g., VEGFR-2, EGFR).

Materials:

-

Synthesized this compound derivatives

-

Recombinant human kinase enzyme (e.g., VEGFR-2)

-

ATP (Adenosine triphosphate)

-

Substrate peptide

-

Kinase assay buffer

-

Positive control inhibitor (e.g., Sorafenib, Sunitinib)[6][7]

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-